tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate
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Overview
Description
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method involves the use of tert-butyl carbamate and a brominated ketone under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of N-substituted carbamates.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate involves its reactivity as a carbamate protecting group. The tert-butyl carbamate group can be selectively cleaved under acidic conditions, releasing the free amine. This property is exploited in synthetic chemistry to protect and deprotect amine functionalities during multi-step synthesis . The bromine atom in the compound also allows for further functionalization through nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate protecting group used in similar applications.
N-Boc-protected amino acids: Commonly used in peptide synthesis for temporary protection of amine groups.
tert-Butyl N-[(3R)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate: A similar compound with a chlorine atom instead of bromine, used in similar synthetic applications.
Uniqueness
tert-Butyl N-[(3R)-1-bromo-4-methyl-2-oxopentan-3-yl]carbamate is unique due to the presence of the bromine atom, which provides additional reactivity and versatility in synthetic applications. The combination of the tert-butyl carbamate protecting group and the brominated ketone structure makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
2624108-53-6 |
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Molecular Formula |
C11H20BrNO3 |
Molecular Weight |
294.2 |
Purity |
95 |
Origin of Product |
United States |
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